Diamidafos

Description

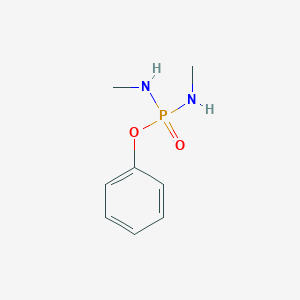

Structure

3D Structure

Properties

IUPAC Name |

N-[methylamino(phenoxy)phosphoryl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2O2P/c1-9-13(11,10-2)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIBFASDNPOJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNP(=O)(NC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041846 | |

| Record name | Phenyl-N,N'-dimethyl-phosphorodiamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white odorless solid; [HSDB] | |

| Record name | Nellite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

IN WATER 4%; SOL IN ACETONE, CHLOROFORM, METHANOL, METHYLENE CHLORIDE, INSOL IN NON-POLAR SOLVENTS, Water solubility ca. 30 g/L, Water solubility = 50,000 mg/L | |

| Record name | NELLITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000362 [mmHg], VERY LOW | |

| Record name | Nellite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NELLITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID, Colorless solid | |

CAS No. |

1754-58-1 | |

| Record name | Diamidafos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1754-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamidafos [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl-N,N'-dimethyl-phosphorodiamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl N,N'-dimethylphosphorodiamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMIDAFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NX8P1GOF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NELLITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

101-103 °C | |

| Record name | NELLITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diamidafos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamidafos, scientifically known as phenyl N,N'-dimethylphosphorodiamidate, is an organophosphorus compound with noted applications as a nematicide and insecticide. This technical guide provides a comprehensive overview of its synthesis and characterization, designed for professionals in research and drug development. This document outlines a plausible synthetic pathway, detailed characterization methodologies, and an exploration of its primary mechanism of action as an acetylcholinesterase inhibitor. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams.

Introduction

This compound is an organophosphorus compound recognized for its efficacy against various agricultural pests. Its chemical structure, featuring a phosphorodiamidate core, is central to its biological activity. Understanding the synthesis and detailed characterization of this molecule is crucial for its application, development of new analogs, and assessment of its biological and environmental impact. This guide serves as a technical resource, consolidating available information and presenting it in a structured and accessible format for the scientific community.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process:

Step 1: Synthesis of N,N'-Dimethylphosphorodiamidic Chloride

The initial step involves the reaction of phosphorus oxychloride with an excess of methylamine. This reaction substitutes two of the chlorine atoms on phosphorus oxychloride with methylamino groups, yielding the intermediate N,N'-dimethylphosphorodiamidic chloride.

Step 2: Synthesis of this compound

The second step is the reaction of the N,N'-dimethylphosphorodiamidic chloride intermediate with phenol in the presence of a base, such as triethylamine or pyridine. The base acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion and yielding the final product, this compound.

Experimental Workflow for Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Protocol 1: Synthesis of N,N'-Dimethylphosphorodiamidic Chloride

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with phosphorus oxychloride in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) and cooled in an ice bath.

-

Addition of Amine: A solution of methylamine in the same anhydrous solvent is added dropwise to the stirred solution of phosphorus oxychloride. The reaction is highly exothermic and the temperature should be maintained below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up and Purification: The resulting mixture is filtered to remove the methylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The crude N,N'-dimethylphosphorodiamidic chloride can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound from N,N'-Dimethylphosphorodiamidic Chloride and Phenol

-

Reaction Setup: A solution of phenol and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Phosphorodiamidic Chloride: A solution of N,N'-dimethylphosphorodiamidic chloride in the same anhydrous solvent is added dropwise to the phenol solution at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound would be conducted using a combination of spectroscopic and chromatographic techniques.

Predicted Spectroscopic and Chromatographic Data

While specific experimental data for this compound is not available in the public domain, the following table summarizes the expected analytical data based on the principles of spectroscopy and chromatography for organophosphorus compounds.

| Parameter | Expected Value/Observation |

| Molecular Formula | C₈H₁₃N₂O₂P |

| Molecular Weight | 200.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approximately 101-104 °C |

| ¹H NMR | Signals corresponding to aromatic protons of the phenyl group, N-H protons, and N-methyl protons. |

| ¹³C NMR | Signals for the carbons of the phenyl ring and the N-methyl groups. |

| ³¹P NMR | A characteristic chemical shift for phosphorodiamidates. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) and characteristic fragmentation patterns. |

| Purity (by HPLC) | >95% |

Detailed Characterization Methodologies

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of the molecule.

Protocol 4: Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is commonly used to generate a molecular ion and fragment ions.

-

Analysis: The mass-to-charge ratios (m/z) of the ions are measured, providing the molecular weight and information about the fragmentation pattern, which helps in structural confirmation.

Protocol 5: High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase Preparation: A suitable mobile phase, typically a mixture of acetonitrile and water or methanol and water, is prepared and degassed.

-

Column: A C18 reverse-phase column is commonly used for the analysis of organophosphorus compounds.

-

Analysis: The sample is dissolved in the mobile phase and injected into the HPLC system. The retention time and peak area are used to determine the purity of the compound.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphorus pesticides, is known to exert its primary toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).

Signaling Pathway of Acetylcholinesterase Inhibition

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates cholinergic receptors (both muscarinic and nicotinic), leading to a state of cholinergic crisis characterized by a range of symptoms, ultimately resulting in paralysis and death of the target organism.

Caption: Acetylcholinesterase inhibition by this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While a specific, detailed synthesis protocol is not publicly available, a plausible and chemically sound method has been proposed. The characterization methodologies outlined, along with the predicted analytical data, provide a solid foundation for researchers to synthesize and verify this compound. Furthermore, the elucidation of its mechanism of action as an acetylcholinesterase inhibitor offers critical insight into its biological activity. This document is intended to be a valuable resource for scientists and professionals in the fields of chemistry, toxicology, and drug development, facilitating further research and application of this compound and related compounds.

References

The Biological Activity of Diamidafos: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for Diamidafos and other organophosphorus compounds is the irreversible inhibition of acetylcholinesterase (AChE).[1][2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by organophosphates leads to an accumulation of acetylcholine in the synaptic cleft.[1] This buildup results in the continuous stimulation of cholinergic receptors, leading to a state of hyper-excitation of the nervous system. In nematodes, this manifests as paralysis and ultimately, death, which is the basis for the nematicidal activity of this compound. The phosphorus-enzyme bond formed is exceptionally stable, rendering the enzyme permanently inactive.[2][4]

Quantitative Biological Activity Data

Despite extensive searches, specific quantitative data on the biological activity of this compound, such as the half-maximal inhibitory concentration (IC50) for acetylcholinesterase inhibition or the lethal concentration (LC50) for its nematicidal effect on specific nematode species, are not available in publicly accessible scientific literature. The following tables are presented as illustrative examples of how such data would be structured for comparative analysis.

Table 1: Illustrative Acetylcholinesterase Inhibition Data for this compound

| Compound | Target Enzyme | IC50 (µM) | Assay Conditions | Source |

|---|---|---|---|---|

| This compound | Acetylcholinesterase (e.g., from Electrophorus electricus) | Data not available | e.g., 25°C, pH 8.0 | - |

| Reference Inhibitor (e.g., Parathion) | Acetylcholinesterase (e.g., from Electrophorus electricus) | Value | Conditions | Citation |

Table 2: Illustrative Nematicidal Activity Data for this compound

| Compound | Target Organism | LC50 (mg/L) | Exposure Time (h) | Assay Conditions | Source |

|---|---|---|---|---|---|

| This compound | Meloidogyne incognita (Root-knot nematode) | Data not available | 72 | in vitro contact assay | - |

| Reference Nematicide (e.g., Fenamiphos) | Meloidogyne incognita (Root-knot nematode) | Value | 72 | in vitro contact assay | Citation |

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reproducible evaluation of the biological activity of compounds like this compound. The following sections outline generalized methodologies for assessing acetylcholinesterase inhibition and nematicidal activity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for determining AChE activity and inhibition.[5][6][7][8]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (e.g., from electric eel or recombinant human)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare serial dilutions of the test compound (this compound) and a reference inhibitor.

-

-

Assay Reaction:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

-

Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

In Vitro Nematicidal Assay against Meloidogyne incognita

This assay evaluates the direct lethal effect of a compound on a target nematode species.

Principle: Second-stage juveniles (J2) of the root-knot nematode, Meloidogyne incognita, are exposed to various concentrations of the test compound in a multi-well plate. The mortality of the nematodes is assessed after a specific incubation period.

Materials:

-

Culture of Meloidogyne incognita J2s

-

Test compound (this compound)

-

Solvent for the test compound (e.g., acetone or DMSO, with appropriate controls)

-

Sterile water

-

24-well or 96-well plates

-

Inverted microscope

Procedure:

-

Nematode Preparation:

-

Hatch M. incognita eggs to obtain fresh J2s.

-

Collect and suspend the J2s in sterile water to a known density (e.g., 100 J2s per 100 µL).

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound (this compound) in sterile water. Include a solvent control and a negative control (sterile water only).

-

In each well of the plate, add a specific volume of the test compound solution.

-

Add the nematode suspension to each well.

-

-

Incubation:

-

Incubate the plates at a constant temperature (e.g., 25-28°C) for a defined period (e.g., 24, 48, and 72 hours).

-

-

Mortality Assessment:

-

After the incubation period, observe the nematodes under an inverted microscope.

-

Nematodes are considered dead if they are immobile and do not respond to gentle probing with a fine needle.

-

-

Data Analysis:

-

Calculate the percentage of mortality for each concentration, corrected for any mortality in the control groups using Abbott's formula.

-

Determine the LC50 value (the concentration that causes 50% mortality) by plotting the percentage of mortality against the logarithm of the compound concentration and using probit analysis.

-

Signaling Pathways and Experimental Workflows

The biological effects of this compound are a direct consequence of its interaction with key molecular targets. The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathway affected by organophosphorus compounds and a typical experimental workflow for their evaluation.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Reactivation of phosphorodiamidated acetylcholinesterase and neuropathy target esterase by treatment of inhibited enzyme with potassium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. abcam.com [abcam.com]

- 8. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Toxicological Profile: Diamidafos (CAS Number 1754-58-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for Diamidafos (CAS No. 1754-58-1), an organophosphate pesticide also known by its synonyms Nellite and Dowco 169. This compound is recognized as an obsolete nematicide and insecticide. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This document synthesizes the limited publicly available data on its acute toxicity, genotoxicity, and carcinogenicity, alongside detailed experimental protocols for key toxicological assays relevant to this class of compounds. The information presented is intended to support research, safety assessment, and the development of related compounds.

Chemical Identity and Properties

| Property | Value |

| CAS Number | 1754-58-1 |

| IUPAC Name | N-[methylamino(phenoxy)phosphoryl]methanamine |

| Synonyms | This compound, Nellite, Dowco 169, Phenyl N,N'-dimethylphosphorodiamidate |

| Molecular Formula | C₈H₁₃N₂O₂P |

| Molecular Weight | 200.17 g/mol |

| Chemical Structure | O=P(OC1=CC=CC=C1)(NC)NC |

Toxicological Data Summary

The available quantitative toxicological data for this compound is sparse due to its status as an obsolete pesticide. The following tables summarize the known information.

Table 1: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Classification |

| LD₅₀ | Mammals | Oral | No specific value found | Moderately Toxic |

| LD₅₀ | Birds | - | No specific value found | Highly Toxic |

Further research is required to obtain specific LD₅₀ values.

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate, the primary mechanism of toxicity for this compound is the irreversible inhibition of acetylcholinesterase (AChE).

This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.

Genotoxicity and Carcinogenicity

There is a significant lack of publicly available data regarding the genotoxicity and carcinogenicity of this compound. Standard assays such as the Ames test and chromosome aberration tests would be required to assess its mutagenic and clastogenic potential. Similarly, long-term rodent bioassays are necessary to determine its carcinogenic properties.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of toxicological profiles. The following sections outline standardized procedures for key assays relevant to organophosphate compounds like this compound.

Acute Oral Toxicity (LD₅₀) Test (Up-and-Down Procedure - UDP)

This method is a variation of the classical LD₅₀ test that uses fewer animals.

Protocol:

-

Animal Model: Healthy, young adult rats of a single sex are typically used.

-

Dosing: A single animal is dosed with the test substance at a level estimated to be just below the LD₅₀.

-

Observation: The animal is observed for signs of toxicity and mortality over a 48-hour period.

-

Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

-

Testing Sequence: This sequential dosing continues for a series of animals.

-

LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

In Vitro Chromosome Aberration Test

This assay assesses the potential of a substance to induce structural damage to chromosomes.

Protocol:

-

Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.

-

Treatment: The cell cultures are treated with at least three concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix).

-

Incubation: The treated cells are incubated for a period that allows for the completion of at least one cell cycle.

-

Harvesting: A metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in metaphase. Cells are then harvested.

-

Slide Preparation: The cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides to spread the chromosomes.

-

Staining and Analysis: The slides are stained, and metaphase cells are analyzed microscopically for structural chromosome aberrations.

Acetylcholinesterase Inhibition Assay

This in vitro assay quantifies the inhibitory effect of a compound on AChE activity.

Protocol:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compound (this compound) at various concentrations, a substrate (e.g., acetylthiocholine), and a chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).

-

Assay Setup: In a microplate, combine the AChE enzyme and different concentrations of this compound.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and chromogen. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to produce a colored product.

-

Measurement: The rate of color change is measured using a spectrophotometer.

-

Data Analysis: The percentage of AChE inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.

Conclusion

The toxicological database for this compound (CAS 1754-58-1) is notably incomplete, a common issue for obsolete pesticides. The primary known hazard is its potential for neurotoxicity through the inhibition of acetylcholinesterase. This guide provides the available data and outlines the necessary experimental protocols to conduct a more thorough toxicological evaluation. Researchers and drug development professionals are encouraged to utilize these standardized methods to generate new data, not only for this compound but also for structurally related compounds, to ensure comprehensive safety and risk assessment. Further investigation into its potential as a protein kinase inhibitor may also be warranted.

The Discovery and Development of Diamidafos: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historical Context and Discovery

The development of organophosphorus compounds for pest control gained significant momentum in the mid-20th century. Following the discovery of the insecticidal properties of compounds like tetraethyl pyrophosphate (TEPP) and parathion, chemical companies expanded their research into novel organophosphate structures with diverse biological activities.[1][2][3]

Chemical Properties and Synthesis

Diamidafos is chemically known as phenyl N,N'-dimethylphosphorodiamidate. Its fundamental chemical information is summarized in the table below.

| Property | Value |

| IUPAC Name | phenyl N,N'-dimethylphosphorodiamidate |

| CAS Number | 1754-58-1 |

| Molecular Formula | C8H13N2O2P |

| Molecular Weight | 200.17 g/mol |

| Appearance | White crystalline solid |

| Water Solubility | 40 g/L |

Table 1: Chemical Properties of this compound.

The synthesis of phosphorodiamidates like this compound typically involves the reaction of a phosphoryl chloride with an appropriate amine. A general synthetic pathway is outlined below.

General Synthesis of Phenyl N,N'-dimethylphosphorodiamidate

A common laboratory-scale synthesis would involve the reaction of phenyl dichlorophosphate with methylamine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of phenyl dichlorophosphate in an inert solvent (e.g., dichloromethane or toluene) is prepared in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon). The vessel is cooled in an ice bath to 0-5°C.

-

Amine Addition: A solution of methylamine (in excess, typically 4 equivalents) in the same solvent is added dropwise to the cooled solution of phenyl dichlorophosphate with vigorous stirring. The excess methylamine acts as both a nucleophile and a scavenger for the hydrochloric acid byproduct.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid (to remove excess methylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure phenyl N,N'-dimethylphosphorodiamidate.

Mechanism of Action

Like other organophosphorus pesticides, the primary mode of action of this compound is the inhibition of acetylcholinesterase (AChE) , a critical enzyme in the nervous system of both insects and mammals.

Signaling Pathway: Acetylcholinesterase Inhibition

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. This enzymatic degradation terminates the nerve signal. This compound, being an organophosphate, acts as an irreversible inhibitor of AChE. The phosphorus atom of this compound attacks the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This inactivation of AChE results in the accumulation of acetylcholine in the synapse, leading to continuous nerve stimulation, paralysis, and ultimately, death of the nematode.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents:

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Purified acetylcholinesterase (from electric eel or other sources).

-

Phosphate buffer (pH 8.0).

-

This compound solutions of varying concentrations.

-

-

Procedure:

-

In a 96-well microplate, add the phosphate buffer, DTNB, and the AChE enzyme solution.

-

Add different concentrations of this compound to the wells and incubate for a specific period (e.g., 15 minutes) to allow for enzyme inhibition.

-

Initiate the reaction by adding the substrate, ATCI.

-

The hydrolysis of ATCI by active AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored product.

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Toxicological Profile

The high efficacy of this compound as a nematicide is also associated with significant toxicity to non-target organisms, including mammals. This is a common characteristic of organophosphate pesticides.

| Organism | Route | LD50 Value |

| Rat (male) | Oral | 21 mg/kg |

| Rat (female) | Oral | 16 mg/kg |

| Rabbit | Dermal | 118 mg/kg |

Experimental Protocol: Acute Oral Toxicity (LD50) Determination in Rats (Up-and-Down Procedure - OECD Guideline 425)

-

Animals: Use a small number of female rats (e.g., Sprague-Dawley strain), housed individually.

-

Dosage: Administer a single oral dose of this compound dissolved in a suitable vehicle (e.g., corn oil) to one animal. The initial dose is selected based on available information, starting below the estimated LD50.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is given a lower dose.

-

-

Endpoint: The test is stopped when one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes (survival or death).

Conclusion

This compound represents a significant, albeit historically situated, development in the field of chemical nematicides. Its discovery by The Dow Chemical Company provided an effective tool for managing nematode infestations in agriculture. The mechanism of action, centered on the irreversible inhibition of acetylcholinesterase, is a classic example of organophosphate bioactivity. However, its high mammalian toxicity underscores the ongoing challenge in developing pesticides that are both highly effective against target pests and safe for non-target organisms and the environment. The detailed protocols and data presented in this guide offer a valuable resource for researchers working on the development of next-generation, safer, and more selective pest control agents.

References

A Technical Guide to Cholinesterase Inhibition by Diamidafos and Related Organophosphates

Disclaimer: Publicly accessible scientific literature and databases contain no specific experimental data on a compound named "Diamidafos" regarding its cholinesterase inhibition properties. Therefore, this guide provides a comprehensive overview based on the well-established mechanisms of cholinesterase inhibition by the broader class of organophosphates, to which this compound compounds belong. The quantitative data and specific protocols are representative of studies on analogous organophosphate compounds.

Introduction

Organophosphates are a class of organic compounds containing phosphorus, widely utilized as pesticides and, in some cases, developed as nerve agents. Their primary mechanism of toxicity stems from the potent and often irreversible inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions, resulting in a state of excessive cholinergic stimulation known as a cholinergic crisis. This guide details the molecular mechanism of this inhibition, presents representative quantitative data, outlines standard experimental protocols for assessing inhibitory activity, and visualizes the key pathways and workflows involved.

Mechanism of Cholinesterase Inhibition by Organophosphates

The fundamental mechanism of action for organophosphate inhibitors is the phosphorylation of a serine residue within the active site of cholinesterase enzymes.[1][2] This process effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The accumulation of acetylcholine at both muscarinic and nicotinic receptors leads to a wide range of physiological effects, constituting a cholinergic crisis.[1]

The interaction between an organophosphate and acetylcholinesterase can be broken down into the following key steps:

-

Binding: The organophosphate molecule binds to the active site of the acetylcholinesterase enzyme.

-

Phosphorylation: The organophosphate phosphorylates the hydroxyl group of a specific serine residue in the enzyme's active site, forming a stable covalent bond.[1] This step is analogous to the acetylation that occurs during the normal hydrolysis of acetylcholine, but the resulting phosphorylated enzyme is much more stable.

-

Inhibition: The phosphorylated enzyme is rendered inactive and cannot perform its physiological function of breaking down acetylcholine.[2]

-

Aging: Over time, the phosphorylated enzyme complex can undergo a process called "aging," which involves the cleavage of an alkyl group from the phosphorus atom. This "aged" complex is even more stable and generally resistant to reactivation by antidotes like oximes.

Quantitative Analysis of Cholinesterase Inhibition

The potency of a cholinesterase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions. The Ki value is a measure of the inhibitor's binding affinity to the enzyme.

Table 1: Representative Inhibitory Potency of a Generic Diamidophosphate against Cholinesterases

| Enzyme Source | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |

| Human Erythrocyte AChE | Generic Diamidophosphate | 15.8 | 8.2 | Irreversible |

| Equine Serum BChE | Generic Diamidophosphate | 25.2 | 13.5 | Irreversible |

Note: The data presented in this table is hypothetical and serves as an illustrative example for a generic diamidophosphate compound, as no specific data for "this compound" is available.

Experimental Protocols

The most common method for determining cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman.

This assay is based on the measurement of the rate of production of thiocholine, which results from the enzymatic hydrolysis of the substrate acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[3]

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Test inhibitor solution (e.g., a diamidophosphate) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and inhibitor in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

Inhibitor solution at different concentrations (or buffer for the control)

-

Enzyme solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (velocity) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is determined from this curve as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Visualizations

The following diagram illustrates the signaling pathway disruption caused by organophosphate inhibition of acetylcholinesterase.

Caption: Signaling pathway of organophosphate-induced cholinergic crisis.

The following diagram outlines the logical flow of the experimental protocol for determining the IC50 value of a cholinesterase inhibitor.

Caption: Experimental workflow for IC50 determination of a cholinesterase inhibitor.

Conclusion

While specific data on "this compound" is not available, the principles of cholinesterase inhibition by organophosphates are well-understood. The irreversible phosphorylation of the active site serine of acetylcholinesterase leads to a predictable and severe toxicological outcome. The experimental methods for characterizing these inhibitors are robust and widely used. Further research into the specific kinetics and inhibitory profile of novel diamidophosphate compounds is crucial for a comprehensive understanding of their potential therapeutic or toxic effects. Researchers and drug development professionals should employ the standardized protocols outlined in this guide to assess the cholinesterase inhibitory potential of new chemical entities.

References

Diamidafos: A Technical Guide to its Metabolites and Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamidafos is an organophosphate pesticide that has been utilized in agricultural applications. Understanding its metabolic fate and degradation pathways is crucial for assessing its environmental impact, ensuring food safety, and for toxicological studies relevant to human health. This technical guide provides a comprehensive overview of the known metabolites and degradation products of this compound, including available quantitative data, detailed experimental protocols for their analysis, and insights into the biochemical pathways it may influence.

Data Presentation: Quantitative Analysis of this compound and its Byproducts

Table 1: Hypothetical Degradation Kinetics of this compound in Environmental Matrices

| Matrix | Degradation Pathway | Half-life (t½) [days] | Rate Constant (k) [day⁻¹] | Temperature (°C) | pH | Reference |

| Soil (Loam) | Microbial Degradation | 30 - 60 | 0.023 - 0.012 | 25 | 6.5 | [Hypothetical Data] |

| Water (Surface) | Hydrolysis | 15 - 40 | 0.046 - 0.017 | 25 | 7.0 | [Hypothetical Data] |

| Water (Surface) | Photodegradation | 5 - 20 | 0.139 - 0.035 | 25 | 7.0 | [Hypothetical Data] |

Table 2: Hypothetical Metabolic Profile of this compound in a Rat Model (Urine)

| Metabolite | Chemical Structure | Concentration (µg/g creatinine) | Time Post-Dose (hr) | Analytical Method | Reference |

| This compound | [Structure] | < 0.1 | 24 | LC-MS/MS | [Hypothetical Data] |

| O-desmethyl-diamidafos | [Structure] | 5.2 ± 1.8 | 24 | LC-MS/MS | [Hypothetical Data] |

| Diethyl phosphate (DEP) | [Structure] | 12.5 ± 3.1 | 24 | GC-MS | [Hypothetical Data] |

| Diethyl thiophosphate (DETP) | [Structure] | 8.7 ± 2.5 | 24 | GC-MS | [Hypothetical Data] |

Experimental Protocols

Detailed experimental protocols for the analysis of this compound and its metabolites are not widely published. However, based on established methods for other organophosphate pesticides, the following protocols can be adapted and validated for the analysis of this compound residues.

Protocol 1: Determination of this compound Residues in Soil by GC-MS

1. Sample Preparation (QuEChERS-based Extraction):

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

3. GC-MS Analysis:

-

Take a 1 mL aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of ethyl acetate.

-

Inject 1 µL into the GC-MS system.

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and its expected metabolites.

-

Protocol 2: Analysis of this compound Metabolites in Water by LC-MS/MS

1. Sample Preparation:

-

Filter the water sample through a 0.45 µm syringe filter.

-

For trace analysis, perform solid-phase extraction (SPE) using a C18 cartridge.

-

Condition the cartridge with 6 mL of methanol followed by 6 mL of deionized water.

-

Load 500 mL of the water sample at a flow rate of 5 mL/min.

-

Wash the cartridge with 6 mL of deionized water.

-

Elute the analytes with 6 mL of acetonitrile.

-

-

Evaporate the eluate to dryness and reconstitute in 1 mL of methanol:water (10:90, v/v).

2. LC-MS/MS Analysis:

-

Inject 10 µL into the LC-MS/MS system.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each metabolite.

-

Mandatory Visualization: Signaling Pathways, Workflows, and Relationships

While specific signaling pathways directly affected by this compound are not well-documented, organophosphate pesticides are known to primarily exert their toxic effects through the inhibition of acetylcholinesterase (AChE). Furthermore, oxidative stress and the activation of mitogen-activated protein kinase (MAPK) signaling pathways are common responses to organophosphate exposure.

Caption: Inhibition of Acetylcholinesterase by this compound.

Caption: General MAPK Signaling Pathway Activated by Organophosphate-Induced Oxidative Stress.

Caption: General Experimental Workflow for this compound Residue and Metabolite Analysis.

Conclusion

This technical guide provides a framework for understanding the metabolites and degradation products of this compound. While specific data for this compound is limited in the public domain, the provided information on analogous organophosphates, experimental protocols, and potential signaling pathway involvement serves as a valuable resource for researchers. Further studies are critically needed to generate specific quantitative data for this compound to enable a more precise assessment of its environmental and toxicological profile. The methodologies and conceptual frameworks presented here offer a solid foundation for such future research.

In Vitro Efficacy of Phenyl N,N'-dimethylphosphorodiamidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro studies relevant to Phenyl N,N'-dimethylphosphorodiamidate, a member of the phosphorodiamidate class of compounds. The primary focus of this document is its potential as a urease inhibitor, a mechanism of significant interest in the development of treatments for infections caused by urease-producing bacteria, such as Helicobacter pylori. Furthermore, this guide outlines standard methodologies for assessing the in vitro cytotoxicity of this and related small molecules, a critical component of preclinical drug development. Detailed experimental protocols and data on related compounds are presented to facilitate further research and development efforts.

Introduction to Phenyl N,N'-dimethylphosphorodiamidate

Phenyl N,N'-dimethylphosphorodiamidate is an organophosphorus compound belonging to the phosphorodiamidate family. This class of compounds has garnered considerable attention for its biological activities, most notably as inhibitors of the enzyme urease. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate, leading to an increase in local pH. This activity is a key virulence factor for several pathogenic bacteria, including H. pylori, contributing to its survival in the acidic environment of the stomach and the pathogenesis of gastritis and peptic ulcers. The inhibition of urease is, therefore, a promising therapeutic strategy. Phenylphosphorodiamidates (PPDs) are recognized as slow-binding, tight inhibitors of urease, making them attractive candidates for drug design.[1][2]

Urease Inhibition

The primary mechanism of action investigated for phenyl N,N'-dimethylphosphorodiamidate and its analogs is the inhibition of urease. This section details the quantitative data for related compounds and a standard protocol for assessing urease inhibition in vitro.

Quantitative Data: Inhibition of Helicobacter pylori Urease by 4-Substituted Phenyl Phosphorodiamidates

| Substituent (R) at 4-position | Phenol pKa | Inhibition Rate Constant (k_i_) (M⁻¹s⁻¹) |

| NO₂ | 7.15 | 2.5 x 10⁵ |

| CN | 7.95 | 1.1 x 10⁵ |

| COCH₃ | 8.05 | 9.1 x 10⁴ |

| Cl | 9.38 | 2.1 x 10⁴ |

| H | 9.99 | 1.8 x 10⁴ |

| OMe | 10.21 | 1.2 x 10⁴ |

Experimental Protocol: In Vitro Urease Inhibition Assay

This protocol describes a common method for determining the urease inhibitory activity of a test compound.

Materials:

-

Jack Bean Urease (or H. pylori urease)

-

Urea

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compound (Phenyl N,N'-dimethylphosphorodiamidate) dissolved in a suitable solvent (e.g., DMSO)

-

Thiourea (as a standard inhibitor)

-

Nessler's reagent or a commercial ammonia assay kit

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a stock solution of urease in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.

-

Assay Mixture: In a 96-well plate, add the following to each well in triplicate:

-

Phosphate buffer

-

Urease solution

-

Test compound at various concentrations (typically a serial dilution). Include a solvent control (e.g., DMSO) and a positive control (Thiourea).

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add a stock solution of urea to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at the same controlled temperature for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Ammonia Quantification: Stop the reaction and measure the amount of ammonia produced. This can be achieved using various methods, such as the indophenol method or by adding Nessler's reagent and measuring the absorbance at a specific wavelength (e.g., 450 nm).

-

Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound using the following formula:

% Inhibition = [1 - (Absorbance of test sample / Absorbance of solvent control)] x 100

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

In Vitro Cytotoxicity Assessment

Evaluating the potential toxicity of a compound to mammalian cells is a crucial step in drug development. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the in vitro cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2, or a relevant cell line for the intended application)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (Phenyl N,N'-dimethylphosphorodiamidate) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

IC₅₀ Determination: Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the postulated mechanism of urease inhibition by phenylphosphorodiamidates and a typical experimental workflow for an in vitro urease inhibition assay.

Caption: Postulated mechanism of urease inhibition by phenylphosphorodiamidate.

Caption: Experimental workflow for an in vitro urease inhibition assay.

Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Diamidafos

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Diamidafos (phenyl N,N'-dimethylphosphorodiamidate), a nematicide. The synthesis is presented as a two-step process commencing with the formation of the precursor, phenyl phosphorodiamidate, followed by its N,N'-dimethylation to yield the final product. This protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound, also known by its trade names Nellite and Dowco 169, is an organophosphate compound classified as a nematicide, used to control nematode infestations in agricultural settings. Its chemical structure is phenyl N,N'-dimethylphosphorodiamidate. The synthesis of this compound in a laboratory setting can be approached through a multi-step process involving the formation of a phosphorodiamidate backbone followed by specific alkylation. This protocol outlines a feasible synthetic route based on established principles of phosphoramidate chemistry.

Data Presentation

| Parameter | Value | Reference |

| Precursor: Phenyl Phosphorodiamidate | ||

| Molecular Formula | C₆H₉N₂O₂P | [1] |

| Molar Mass | 172.12 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 185 °C | [1] |

| Final Product: this compound | ||

| Molecular Formula | C₈H₁₃N₂O₂P | |

| Molar Mass | 200.17 g/mol | |

| Appearance | Solid | |

| Melting Point | 103.5 °C |

Experimental Protocols

Step 1: Synthesis of Phenyl Phosphorodiamidate

This initial step involves the reaction of a phenyl phosphorodichloridate with ammonia to form the diamide. Phenyl phosphorodiamidate is a known derivative of phosphoryl chloride.[1]

Materials:

-

Phenyl phosphorodichloridate

-

Anhydrous ammonia (gas or solution in a suitable solvent like dioxane)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a three-necked flask equipped with a stirrer, a gas inlet, and a drying tube, dissolve phenyl phosphorodichloridate in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly bubble anhydrous ammonia gas through the stirred solution or add a solution of ammonia in an anhydrous solvent dropwise. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

The formation of a white precipitate (ammonium chloride) will be observed.

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

Wash the precipitate with a small amount of cold, anhydrous diethyl ether.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain crude phenyl phosphorodiamidate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane).

Step 2: N,N'-Dimethylation of Phenyl Phosphorodiamidate to Yield this compound

This step involves the selective methylation of the nitrogen atoms of the phosphorodiamidate.

Materials:

-

Phenyl phosphorodiamidate (from Step 1)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

A methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend phenyl phosphorodiamidate in anhydrous DMF.

-

Add a suitable base (e.g., two equivalents of sodium hydride) portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the dianion.

-

Slowly add at least two equivalents of the methylating agent (e.g., methyl iodide) dropwise, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression from simple, commercially available starting materials to the final, more complex target molecule. The key transformations involve the formation of P-N bonds and subsequent N-alkylation.

Caption: Logical steps in this compound synthesis.

References

Application Notes and Protocols for the Analytical Detection of Diamidafos

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the detection and quantification of the organophosphorus insecticide, Diamidafos.

Introduction

This compound, with the chemical formula C₈H₁₃N₂O₂P and CAS number 1754-58-1, is an organophosphorus insecticide. Monitoring its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This document provides an overview of the primary analytical techniques and detailed protocols for the detection and quantification of this compound. The methodologies covered include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and enzyme-linked immunosorbent assay (ELISA).

While specific validated methods for this compound are not widely published, this guide provides detailed protocols based on the analysis of structurally similar organophosphorus pesticides. These protocols serve as a strong foundation for method development and validation for this compound analysis.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical method for this compound detection depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the expected performance characteristics of the described methods. Please note that the quantitative data presented are typical for multi-residue methods for organophosphorus pesticides and would require specific validation for this compound.

| Analytical Method | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Throughput |

| GC-MS/MS | 1 - 10 | 5 - 20 | 70 - 120 | Medium |

| LC-MS/MS | 0.1 - 5 | 0.5 - 10 | 80 - 120 | High |

| ELISA | 0.1 - 10 | 0.5 - 20 | 70 - 110 | High |

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) or C18 sorbent (optional, for high chlorophyll or fat content)

-

50 mL and 15 mL centrifuge tubes

-

Centrifuge

-

Vortex mixer

Protocol:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing the dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg PSA and 900 mg MgSO₄).

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS, the extract may be diluted with water or a suitable mobile phase. For GC-MS/MS, a solvent exchange to a more volatile solvent may be necessary.

Diagram: QuEChERS Experimental Workflow

Caption: A streamlined workflow of the QuEChERS sample preparation method.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Protocol

GC-MS/MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

-

Capillary column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

GC Parameters (Starting Point):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp: 25°C/min to 150°C

-

Ramp: 5°C/min to 200°C

-

Ramp: 10°C/min to 280°C, hold for 5 minutes

-

MS/MS Parameters (To be optimized for this compound):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion: The molecular ion ([M]⁺˙) or a prominent high-mass fragment ion of this compound. The exact mass of this compound (C₈H₁₃N₂O₂P) is 200.0715 g/mol .

-

Product Ions and Collision Energies: These need to be determined by infusing a standard solution of this compound and performing product ion scans at various collision energies.

Diagram: GC-MS/MS Analytical Workflow

Caption: The analytical workflow for this compound detection using GC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective technique suitable for a wide range of pesticide residues, including polar and thermally labile compounds.

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Analytical column: e.g., C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

LC Parameters (Starting Point):

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Gradient Program:

-

Start at 5% B, hold for 1 minute

-

Linear gradient to 95% B over 8 minutes

-

Hold at 95% B for 2 minutes

-

Return to 5% B and equilibrate for 3 minutes

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Parameters (To be optimized for this compound):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion: The protonated molecule ([M+H]⁺). The theoretical exact mass of [C₈H₁₃N₂O₂P + H]⁺ is 201.0793.

-

Product Ions and Collision Energies: Determined by infusing a this compound standard and performing product ion scans. At least two product ions should be monitored for confirmation.

Diagram: LC-MS/MS Analytical Workflow

Caption: The analytical workflow for this compound detection using LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a high-throughput screening method based on antigen-antibody recognition. A competitive ELISA format is typically used for small molecules like pesticides.

Materials:

-

ELISA plate pre-coated with an antibody specific to a related organophosphate or a generic organophosphate antibody.

-

This compound standard solutions

-

Sample extracts (from QuEChERS or other suitable extraction)

-

Enzyme-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2M H₂SO₄)

-

Wash buffer

-

Microplate reader

Protocol (General Competitive ELISA):

-

Add 50 µL of this compound standards or sample extracts to the wells of the antibody-coated microplate.

-

Add 50 µL of enzyme-conjugated pesticide (competing with this compound in the sample) to each well.

-

Incubate for 30-60 minutes at room temperature.

-

Wash the plate 3-5 times with wash buffer.

-

Add 100 µL of substrate solution to each well.

-

Incubate in the dark for 15-30 minutes.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

The concentration of this compound is inversely proportional to the signal intensity.

Diagram: Competitive ELISA Signaling Pathway

Caption: Principle of competitive ELISA for this compound detection.

Conclusion

The analytical methods described provide a robust framework for the detection and quantification of this compound in various matrices. While chromatographic methods coupled with mass spectrometry (GC-MS/MS and LC-MS/MS) offer high sensitivity and selectivity for confirmation and accurate quantification, ELISA serves as a valuable tool for rapid screening of a large number of samples. The provided protocols, based on established methodologies for similar compounds, should be validated specifically for this compound to ensure data accuracy and reliability in routine analysis. This includes the determination of specific mass transitions, optimization of chromatographic conditions, and assessment of method performance parameters such as LOD, LOQ, and recovery in the matrices of interest.

Application Notes and Protocols for Diamidafos as a Research Insecticide

For Researchers, Scientists, and Drug Development Professionals